2,4-Dibromo-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-cyclopropoxypyridine: is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 g/mol It is a derivative of pyridine, substituted with bromine atoms at the 2nd and 4th positions and a cyclopropoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-5-cyclopropoxypyridine typically involves the bromination of 5-cyclopropoxypyridine. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts and organoboron reagents.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, thiols, and other nucleophiles. The reactions are often carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,4-Dibromo-5-cyclopropoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-cyclopropoxypyridine depends on its specific application. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved would vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
2,4-Dibromopyridine: Similar in structure but lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dibromo-5-(cyclopropyl)pyridine: Similar but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its reactivity and applications.
Uniqueness: 2,4-Dibromo-5-cyclopropoxypyridine is unique due to the presence of both bromine atoms and a cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H7Br2NO |
---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
2,4-dibromo-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Br2NO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VPUQZNOQEZUBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.